molecular formula C10H10N6 B2572601 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile CAS No. 303986-31-4

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile

Cat. No. B2572601
M. Wt: 214.232
InChI Key: ZXUCBIVWJIQNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile” is a complex organic molecule. It contains a dimethylamino group, a 1,2,4-triazole ring, and a nitrile group attached to a pyridine ring. Each of these functional groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic 1,2,4-triazole and pyridine rings likely imparts significant planarity to the molecule, while the electron-withdrawing nitrile group and electron-donating dimethylamino group could create interesting electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (nitrile) and nonpolar (dimethylamino) groups could give it unique solubility properties. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Nonlinear Optical Absorption

A chalcone derivative related to 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile exhibits unique nonlinear optical properties. It shows a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, indicating potential for optical device applications, such as optical limiters (Rahulan et al., 2014).

Synthesis of Novel Derivatives

This compound has been used in synthesizing various derivatives with potential biological applications. For instance, its reaction with certain amines yielded pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Abdel‐Aziz et al., 2008).

Stilbene with Triazole Ring Synthesis

The compound has been used in the synthesis of a novel stilbene with a triazole ring, which has potential applications in chemical research (Wei-wei, 2008).

Fluorescent Chemosensor Development

A related compound was synthesized and characterized, demonstrating properties suitable for developing fluorescent chemosensors, especially for detecting metal ions like Fe+3 (Singh et al., 2014).

Fluorescence Properties in Derivatives

A study explored the fluorescence properties of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile derivatives, focusing on the relationship between substituents and fluorescence characteristics (Rakshin et al., 2018).

Antimicrobial and Anticonvulsant Activities

Several derivatives of this compound were synthesized and evaluated for their antimicrobial and anticonvulsant activities. This indicates its potential for developing new pharmaceutical compounds (Rajasekaran et al., 2006).

Potential Antimycobacterial Agents

Derivatives of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile showed profound antimycobacterial activity, suggesting their potential as new agents against tuberculosis (Patel et al., 2014).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promising biological activity, future research could involve further pharmacological testing, or modifications to improve its activity or reduce side effects .

properties

IUPAC Name

4-(dimethylamino)-2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-15(2)9-3-4-13-10(8(9)5-11)16-7-12-6-14-16/h3-4,6-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUCBIVWJIQNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.